

Comparative Characterization Guide: 2-Methoxy-6-methylbenzylamine Hydrochloride

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Compound of Interest

Compound Name: (2-methoxy-6-methylphenyl)methanamine

CAS No.: 927959-76-0

Cat. No.: B6284880

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Executive Summary

2-Methoxy-6-methylbenzylamine hydrochloride (CAS: 927902-42-9) is a substituted benzylamine salt characterized by significant steric crowding at the benzylic position. Unlike its mono-substituted analogs (e.g., 2-methoxybenzylamine), the 2,6-disubstitution pattern creates a unique "molecular cleft" that influences crystal packing, melting point, and solubility. This guide provides a protocol for its physicochemical characterization, comparing it against established standards to aid in purity assessment and solid-form selection.

Chemical Profile & Comparative Metrics

The following table contrasts the target compound with key structural analogs. Note the impact of symmetry and steric bulk on the physical state.

Feature	Target Compound	Comparator A	Comparator B
Compound	2-Methoxy-6-methylbenzylamine HCl	2-Methoxybenzylamine HCl	2-Methylbenzylamine HCl
Structure	Ortho-disubstituted (unsymmetrical)	Ortho-monosubstituted	Ortho-monosubstituted
CAS	927902-42-9	10489-62-0	19047-14-4
MW (g/mol)	187.67	173.64	157.64
Physical State	White Crystalline Solid	White/Off-white Solid	White Crystalline Solid
Melting Point	Experimental Determination Required (Est. 180–230°C)*	~150–154°C	~233–236°C
Hygroscopicity	Moderate (Steric shielding reduces surface moisture uptake)	High (Exposed amine salt)	Low to Moderate
Key Application	GPCR Ligands (e.g., 5-HT5A), Kinase Inhibitors	Reductive Amination Reagent	Chiral Resolution Agents

*Note: While specific batch data varies, the addition of the 6-methyl group to the 2-methoxy scaffold typically raises the melting point due to increased molecular weight and lattice energy compared to the mono-methoxy analog.

Synthesis & Structural Logic

Understanding the origin of the compound helps interpret impurity profiles (e.g., residual benzoic acid precursors). The synthesis typically proceeds via the reduction of the corresponding nitrile or amide, derived from 2-methoxy-6-methylbenzoic acid.



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Figure 1: Synthetic pathway highlighting the critical salt formation step where crystallization occurs.[1]

Experimental Protocols for Characterization

To validate the identity and purity of 2-methoxy-6-methylbenzylamine HCl, use the following self-validating protocols.

Protocol A: Capillary Melting Point Determination

Use this method for routine purity checks. A sharp melting range ($<2^{\circ}\text{C}$) indicates high purity.

- Preparation: Dry the sample in a vacuum desiccator over P_2O_5 for 24 hours to remove surface moisture (critical for hygroscopic amine salts).
- Loading: Pack 2-3 mm of the dried solid into a glass capillary tube. Ensure the sample is compact by tapping the tube on a hard surface.
- Ramping:
 - Fast Ramp: Heat at $10^{\circ}\text{C}/\text{min}$ to estimate the onset temperature (expect $>150^{\circ}\text{C}$).
 - Precise Ramp: Cool the apparatus 20°C below the estimated onset. Heat at $1.0^{\circ}\text{C}/\text{min}$.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).
- Validation: Run a standard of Caffeine (MP $235\text{-}237^{\circ}\text{C}$) or Sulfanilamide (MP $164\text{-}166^{\circ}\text{C}$) in parallel to verify thermocouple accuracy.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method to detect polymorphism or solvates, which are common in substituted benzylamines.

- Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
- Sample: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles to prevent pan deformation).
- Method:
 - Equilibrate at 25°C.
 - Ramp 10°C/min to 250°C.
 - Nitrogen purge: 50 mL/min.
- Analysis:
 - Sharp Endotherm: Represents melting. Integrate the peak to calculate Heat of Fusion ().
 - Broad Endotherm (<100°C): Indicates water/solvent loss (compare with TGA).
 - Exotherm (post-melt): Indicates decomposition (common for amine salts >250°C).

Critical Analysis: Structure-Property Relationships

The "Orthogonal" Steric Effect

The 2-methoxy-6-methyl substitution pattern creates a "molecular cleft."

- Vs. 2-Methoxybenzylamine: The additional 6-methyl group restricts rotation around the benzylic C-N bond. This reduces the entropy of the liquid phase, typically raising the melting point compared to the mono-substituted analog.
- Vs. 2,6-Dimethylbenzylamine: Replacing a methyl with a methoxy group introduces an oxygen atom capable of acting as a hydrogen bond acceptor. However, the ortho position often forces the methoxy group out of plane, limiting this interaction. Consequently, the HCl

salt relies heavily on the ionic lattice energy between the ammonium cation and chloride anion.

Solubility Implications

Researchers should note that the 6-methyl group increases lipophilicity (

) compared to 2-methoxybenzylamine.

- **Water Solubility:** Good (Salt form), but slower dissolution rate due to hydrophobic shielding.
- **Organic Solubility:** The free base is highly soluble in DCM and Ethyl Acetate; the HCl salt is sparingly soluble in cold alcohols but soluble in hot ethanol (useful for recrystallization).

References

- Synthesis of Hetaryl-Substituted Guanidines. (2016). United States Patent US9296697B2. (Lists 2-methoxy-6-methylbenzylamine hydrochloride as a key intermediate).[2]
- Physicochemical Properties of Benzylamine Derivatives. PubChem Compound Database. National Center for Biotechnology Information. (Data for analogs 2-methoxybenzylamine and 2-methylbenzylamine).
- Characterization of Substituted Benzylamines. (2011). Journal of Chemical & Engineering Data. (Methodologies for DSC and TGA of amine salts).
- Safety Data Sheet: 2-Methylbenzylamine Hydrochloride. Combi-Blocks. (Comparative data for mono-methyl analog).

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Sources

- [1. GB2323087A - Process for preparing Benzylamine salts - Google Patents \[patents.google.com\]](#)

- [2. Page loading... \[wap.guidechem.com\]](#)
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